![molecular formula C12H13N3OS B6055656 6-benzyl-3-(ethylthio)-1,2,4-triazin-5(4H)-one](/img/structure/B6055656.png)
6-benzyl-3-(ethylthio)-1,2,4-triazin-5(4H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-benzyl-3-(ethylthio)-1,2,4-triazin-5(4H)-one is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound belongs to the class of triazine derivatives, which are known for their diverse biological activities.
Wirkmechanismus
The mechanism of action of 6-benzyl-3-(ethylthio)-1,2,4-triazin-5(4H)-one is not fully understood. However, studies have suggested that this compound induces apoptosis (programmed cell death) in cancer cells by activating the caspase pathway. Additionally, this compound has been shown to inhibit the growth and proliferation of cancer cells by blocking the cell cycle at the G2/M phase.
Biochemical and Physiological Effects:
Studies have shown that 6-benzyl-3-(ethylthio)-1,2,4-triazin-5(4H)-one exhibits various biochemical and physiological effects. This compound has been shown to inhibit the activity of various enzymes, including tyrosinase and acetylcholinesterase. Additionally, this compound has been shown to exhibit potent antioxidant activity, which may be beneficial in the treatment of various diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using 6-benzyl-3-(ethylthio)-1,2,4-triazin-5(4H)-one in lab experiments is its potent anti-cancer activity. This compound has been shown to exhibit activity against various cancer cell lines, making it a promising candidate for the development of anti-cancer drugs. However, one of the limitations of using this compound in lab experiments is its low solubility in water, which may affect its bioavailability and efficacy.
Zukünftige Richtungen
There are several future directions for the research on 6-benzyl-3-(ethylthio)-1,2,4-triazin-5(4H)-one. One of the directions is to further investigate the mechanism of action of this compound in cancer cells. Additionally, studies can be conducted to evaluate the potential of this compound in the treatment of other diseases, such as neurodegenerative diseases and cardiovascular diseases. Furthermore, research can be conducted to improve the solubility and bioavailability of this compound, which may enhance its efficacy as a therapeutic agent.
Conclusion:
In conclusion, 6-benzyl-3-(ethylthio)-1,2,4-triazin-5(4H)-one is a promising compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound exhibits potent anti-cancer activity and has various biochemical and physiological effects. However, further research is needed to fully understand the mechanism of action of this compound and to evaluate its potential in the treatment of other diseases.
Synthesemethoden
The synthesis of 6-benzyl-3-(ethylthio)-1,2,4-triazin-5(4H)-one can be achieved through various methods. One of the most common methods involves the reaction of benzylamine, ethylthiocyanate, and 2,4-pentanedione in the presence of a base such as sodium hydroxide. The reaction is carried out at a high temperature and yields the desired compound in good yield.
Wissenschaftliche Forschungsanwendungen
6-benzyl-3-(ethylthio)-1,2,4-triazin-5(4H)-one has been extensively studied for its potential applications in various fields. One of the most promising applications is in the field of medicine, particularly in the treatment of cancer. Studies have shown that this compound exhibits potent anti-cancer activity against various cancer cell lines, including breast cancer, lung cancer, and liver cancer.
Eigenschaften
IUPAC Name |
6-benzyl-3-ethylsulfanyl-4H-1,2,4-triazin-5-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N3OS/c1-2-17-12-13-11(16)10(14-15-12)8-9-6-4-3-5-7-9/h3-7H,2,8H2,1H3,(H,13,15,16) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VZROKNCJGHKPAH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1=NN=C(C(=O)N1)CC2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-benzyl-3-(ethylsulfanyl)-1,2,4-triazin-5(4H)-one |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.